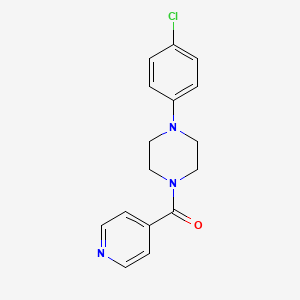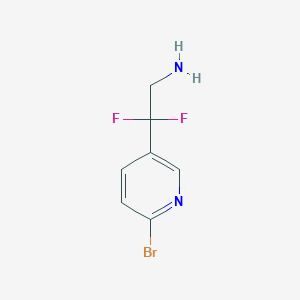![molecular formula C5H10ClN5 B13560270 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is a chemical compound with the molecular formula C5H9N5·HCl It is known for its unique structure, which includes an azetidine ring and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride typically involves the reaction of azetidine derivatives with tetrazole precursors under specific conditions. One common method includes the use of azetidine-3-methanol and sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of azetidine-3-carboxylic acid derivatives.
Reduction: Formation of azetidine-3-methanol derivatives.
Substitution: Formation of various substituted tetrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-(azetidin-3-yl)-1-methyl-1H-1,2,3,4-tetrazole hydrochloride
Uniqueness
5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride is unique due to its combination of an azetidine ring and a tetrazole ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H10ClN5 |
|---|---|
Molekulargewicht |
175.62 g/mol |
IUPAC-Name |
5-(azetidin-3-ylmethyl)-2H-tetrazole;hydrochloride |
InChI |
InChI=1S/C5H9N5.ClH/c1(4-2-6-3-4)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H |
InChI-Schlüssel |
MMRSFVOOPOGZHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CC2=NNN=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)

